molecular formula C15H15N3O B11948092 N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide CAS No. 59670-41-6

N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide

Cat. No.: B11948092
CAS No.: 59670-41-6
M. Wt: 253.30 g/mol
InChI Key: MITYRPOKQBVKMJ-LFIBNONCSA-N
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Description

N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a phenylhydrazono group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide typically involves the condensation of 4-formylacetanilide with phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Formylacetanilide+PhenylhydrazineN-4-[(E)-(2-phenylhydrazono)methyl]phenylacetamide\text{4-Formylacetanilide} + \text{Phenylhydrazine} \rightarrow \text{this compound} 4-Formylacetanilide+Phenylhydrazine→N-4-[(E)-(2-phenylhydrazono)methyl]phenylacetamide

The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of phenylhydrazone oxides.

    Reduction: Formation of N-{4-[(E)-(2-phenylamino)methyl]phenyl}acetamide.

    Substitution: Formation of substituted derivatives on the phenyl rings.

Scientific Research Applications

N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Material Science: Investigated for its potential use in the development of organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler analog with similar structural features but lacking the hydrazono group.

    N-(4-Bromophenyl)acetamide: Contains a bromine substituent on the phenyl ring, offering different reactivity.

    N-(4-Nitrophenyl)acetamide: Contains a nitro group, which significantly alters its chemical properties.

Uniqueness

N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

59670-41-6

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-[4-[(E)-(phenylhydrazinylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C15H15N3O/c1-12(19)17-14-9-7-13(8-10-14)11-16-18-15-5-3-2-4-6-15/h2-11,18H,1H3,(H,17,19)/b16-11+

InChI Key

MITYRPOKQBVKMJ-LFIBNONCSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC2=CC=CC=C2

Origin of Product

United States

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